An In-Depth Technical Guide to 4,5-Dichloroguaiacol: Chemical Properties and Structure
An In-Depth Technical Guide to 4,5-Dichloroguaiacol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloroguaiacol, a chlorinated derivative of guaiacol, is a compound of interest in various scientific fields, including environmental science and toxicology. As a major component of chlorinated phenols, its chemical characteristics and biological interactions are of significant concern and a subject of ongoing research. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological aspects of 4,5-dichloroguaiacol, tailored for a scientific audience.
Chemical Properties and Structure
4,5-Dichloroguaiacol is a solid, crystalline substance at room temperature. Its chemical identity is well-defined by its molecular formula, weight, and various physical and chemical properties.
Table 1: Chemical and Physical Properties of 4,5-Dichloroguaiacol
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆Cl₂O₂ | [1][2] |
| Molecular Weight | 193.03 g/mol | [1] |
| CAS Number | 2460-49-3 | [1] |
| IUPAC Name | 4,5-dichloro-2-methoxyphenol | [1] |
| SMILES | COC1=CC(=C(C=C1O)Cl)Cl | |
| Melting Point | 71-73 °C | |
| Boiling Point | 146-155 °C at 19 Torr | |
| Density | 1.4 ± 0.1 g/cm³ | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | |
| Solubility | Soluble in various organic solvents. | |
| Bioconcentration Factor | 107.15 | |
| Biological Half-Life | 0.71 Days |
Experimental Protocols
Synthesis of 4,5-Dichloroguaiacol
A common method for the synthesis of 4,5-dichloroguaiacol is the direct chlorination of guaiacol.
Protocol: Chlorination of Guaiacol
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Reaction Setup: Dissolve guaiacol in a suitable organic solvent, such as chloroform or dichloromethane, in a reaction vessel equipped with a stirring mechanism and a gas inlet.
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Chlorination: Bubble chlorine gas through the solution. The reaction is typically carried out at a controlled temperature, for instance, at 0°C. The molar ratio of guaiacol to chlorine can be adjusted to control the degree of chlorination.
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Workup: After the reaction is complete, neutralize any excess chlorine. The reaction mixture is then acidified, and the organic phase is separated.
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Purification: The crude product can be purified by distillation under reduced pressure followed by recrystallization.
Purification by Recrystallization
Recrystallization is a standard technique to purify solid organic compounds.
General Protocol: Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent mixture in which 4,5-dichloroguaiacol is sparingly soluble at room temperature but highly soluble at elevated temperatures.
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Dissolution: Dissolve the crude 4,5-dichloroguaiacol in a minimal amount of the hot solvent to form a saturated solution.
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Decoloration (Optional): If colored impurities are present, they can be removed by adding activated charcoal to the hot solution and then filtering the mixture while hot.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of 4,5-dichloroguaiacol decreases, leading to the formation of crystals. The cooling process can be further enhanced by placing the flask in an ice bath.
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Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent. The crystals are then dried to remove any residual solvent.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like 4,5-dichloroguaiacol.
General Protocol: GC-MS Analysis
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Sample Preparation: Prepare a solution of 4,5-dichloroguaiacol in a suitable volatile solvent.
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Injection: Inject a small volume of the sample into the GC inlet, which is heated to vaporize the sample. A split or splitless injection mode can be used depending on the concentration of the analyte.
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Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their differential partitioning between the stationary phase of the column and the mobile gas phase. A typical column for this analysis could be a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The oven temperature is programmed to ramp up to ensure efficient separation.
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Detection (Mass Spectrometry): As the separated components elute from the column, they enter the mass spectrometer. In the ion source (commonly using electron impact ionization), the molecules are fragmented into characteristic ions. The mass analyzer separates these ions based on their mass-to-charge ratio, and a detector records their abundance. The resulting mass spectrum serves as a molecular fingerprint for identification.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of specific information in the scientific literature directly linking 4,5-dichloroguaiacol to defined cellular signaling pathways. While the broader class of chlorinated phenols is known to exhibit toxicity, the precise molecular mechanisms and signaling cascades affected by 4,5-dichloroguaiacol remain largely uninvestigated.
General toxicological studies on related compounds suggest that chlorinated phenols can induce oxidative stress and may have the potential to interfere with various cellular processes. However, dedicated studies on the effects of 4,5-dichloroguaiacol on key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, the Nuclear Factor-kappa B (NF-κB) pathway, or apoptosis-related pathways are needed to elucidate its biological impact at the molecular level.
Logical Relationship of Toxicological Investigation
Caption: Hypothetical workflow for investigating the toxicological effects of 4,5-dichloroguaiacol.
Experimental Workflow for In Vitro Toxicity Assessment
Caption: A generalized workflow for conducting in vitro toxicity studies of 4,5-dichloroguaiacol.
Conclusion
This technical guide has summarized the key chemical properties and structural information of 4,5-dichloroguaiacol, along with general experimental protocols for its synthesis, purification, and analysis. While the chemical nature of this compound is well-documented, a significant gap exists in the understanding of its biological activities and its interactions with cellular signaling pathways. Further research is imperative to elucidate the molecular toxicology of 4,5-dichloroguaiacol, which will be crucial for assessing its environmental and health impacts and for informing potential applications in drug development and other scientific disciplines.
